molecular formula C10H8BrNO3 B7976236 Methyl 2-(4-bromo-2-cyanophenoxy)acetate

Methyl 2-(4-bromo-2-cyanophenoxy)acetate

Cat. No.: B7976236
M. Wt: 270.08 g/mol
InChI Key: FSQBHEGGTFKQFX-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-cyanophenoxy)acetate is an organic compound with the molecular formula C10H8NO3Br and a molecular weight of 270.08 g/mol . This compound is characterized by the presence of a bromo group, a cyano group, and a phenoxy group attached to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-cyanophenoxy)acetate typically involves the reaction of 4-bromo-2-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-cyanophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromo-2-cyanophenoxy)acetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-cyanophenoxy)acetate involves its interaction with various molecular targets. The bromo and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The phenoxy group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromo and cyano groups makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyanophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBHEGGTFKQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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